molecular formula C19H28O5 B3025019 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-03-1

2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No. B3025019
M. Wt: 336.4 g/mol
InChI Key: ZGWWHCZIDCVAIW-UHFFFAOYSA-N
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Description

2,3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (DMDV) is a synthetic compound that has been studied for its potential use in various scientific applications. It has been shown to possess a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Scientific Research Applications

Photovoltaic Applications

2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has been utilized in the stepwise synthesis of oligophenylenevinylenes (OPVs), which are significant in the development of plastic solar cells. Research by Jørgensen and Krebs (2005) demonstrated that trimeric OPVs synthesized using this compound showed conversion efficiencies in the range of 0.5-1% in blends with PCBM, a soluble C(60) derivative (Jørgensen & Krebs, 2005).

Synthesis of Naphthyridines

Straub (1993) investigated the regioselective metalation of ortho-aminopicolines using the pivaloyl group, which led to the synthesis of naphthyridines. This process involved the use of compounds structurally similar to 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (Straub, 1993).

Anti-Inflammatory Drug Development

Li et al. (2008) explored the development of novel anti-inflammatory drugs using derivatives of 1,3-dioxane, which is a structural component of 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. They synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and evaluated their anti-inflammatory activities, finding some to be more effective than aspirin (Li et al., 2008).

Chemical Synthesis and Characterization

Chen, Ye, and Hu (2012) conducted research on the synthesis and characterization of compounds structurally related to 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. Their work included structural identification and crystallography, which are essential for understanding the properties of such compounds (Chen, Ye, & Hu, 2012).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-19(2)12-23-17(24-13-19)11-6-5-9-15(20)14-8-7-10-16(21-3)18(14)22-4/h7-8,10,17H,5-6,9,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWWHCZIDCVAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646015
Record name 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS RN

898756-03-1
Record name 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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